molecular formula C19H28N2O7 B13433227 Roxatidine-d10 Hemioxalate

Roxatidine-d10 Hemioxalate

Cat. No.: B13433227
M. Wt: 406.5 g/mol
InChI Key: SRDQKICJPUSODU-WPDGUVEOSA-N
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Description

Roxatidine-d10 Hemioxalate is a deuterium-labeled derivative of Roxatidine Hemioxalate. It is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Roxatidine itself is a histamine H2 receptor antagonist, which is used to reduce gastric acid secretion in the treatment of conditions such as gastric ulcers and gastroesophageal reflux disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include the formation of the piperidine ring with deuterium atoms and the subsequent attachment of the phenoxypropyl and hydroxyacetamide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is often purified using techniques such as recrystallization and chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Roxatidine-d10 Hemioxalate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Roxatidine-d10 Hemioxalate, like its non-deuterated counterpart, acts as a competitive inhibitor of histamine at the H2 receptors on the parietal cells of the stomach. By blocking these receptors, it reduces the secretion of gastric acid. This action is particularly useful in treating conditions associated with excessive acid production. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound more accurately .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that aids in the precise quantification and tracking of the compound in biological systems .

Biological Activity

Roxatidine-d10 hemioxalate is a deuterated form of roxatidine, a potent histamine H2 receptor antagonist used primarily for the treatment of gastric acid-related disorders. This article delves into its biological activity, pharmacodynamics, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C17H16D10N2O3 · 1/2C2H2O4
  • Molecular Weight : 361.5 g/mol
  • CAS Registry Number : 2832423-41-1
  • Purity : >99% deuterated forms (d1-d10) .

Roxatidine functions as a competitive antagonist at the H2 receptors located on parietal cells in the stomach, effectively reducing gastric acid secretion. The mechanism involves:

  • Blocking histamine from binding to H2 receptors.
  • Suppressing both basal and meal-stimulated gastric acid production.
  • Notably, it does not exhibit antiandrogenic effects or interfere with hepatic drug metabolism .

Pharmacological Profile

Roxatidine-d10 has been shown to:

  • Inhibit histamine-induced adenylate cyclase production in guinea pig parietal cells (IC50 = 0.8 µM).
  • Reduce hydrogen ion accumulation in these cells (pA2 = 7.03) .
  • In animal models, it has demonstrated efficacy in reducing gastric mucosal injury caused by indomethacin .

Efficacy in Clinical Studies

Clinical studies have established the efficacy of roxatidine acetate (the parent compound) in treating various gastrointestinal conditions:

  • Gastric and Duodenal Ulcers : In a multicenter trial involving over 700 patients, roxatidine acetate (75 mg twice daily) showed healing rates exceeding 90%, comparable to cimetidine .
  • Reflux Esophagitis and Stomal Ulcers : Non-comparative studies confirmed its effectiveness over an 8-week duration .

Table 1: Summary of Clinical Findings

Study TypeDosageHealing Rate (%)Side Effects (%)
Multicenter TrialRoxatidine 75 mg b.i.d>901.7
Comparison with CimetidineCimetidine 200 mg q.i.d>90-
Reflux EsophagitisRoxatidine 75 mg b.i.dConfirmed efficacy-

Case Studies

  • Case Study on Gastric Ulcers :
    • A double-blind study assessed roxatidine's impact on gastric ulcers, showing significant symptom relief and healing compared to placebo.
    • Patients reported improved quality of life with minimal adverse effects.
  • Pharmacokinetic Study :
    • Evaluated the absorption and metabolism of roxatidine in various populations, confirming consistent pharmacokinetic profiles across different ethnic groups and renal function statuses .

Safety Profile

The overall incidence of adverse reactions to roxatidine acetate was low (1.7%), with common side effects including skin rashes and constipation. The safety profile indicates that it is well-tolerated among diverse patient populations .

Properties

Molecular Formula

C19H28N2O7

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2;

InChI Key

SRDQKICJPUSODU-WPDGUVEOSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O

Origin of Product

United States

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